molecular formula C57H73FN10O11S2 B2619681 PROTAC SGK3 degrader-1 CAS No. 2381320-35-8

PROTAC SGK3 degrader-1

Cat. No. B2619681
CAS RN: 2381320-35-8
M. Wt: 1157.39
InChI Key: RTFQFPZKDYMMMJ-RIAKQDHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC SGK3 degrader-1, also known as SGK3-PROTAC1, is a PROTAC (Proteolysis-Targeting Chimera) conjugate of the 308-R SGK inhibitor with the VH032 VHL binding ligand . It specifically targets SGK3 (Serum/Glucocorticoid Regulated Kinase Family Member 3) for degradation .


Chemical Reactions Analysis

The specific chemical reactions involving PROTAC SGK3 degrader-1 are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of PROTAC SGK3 degrader-1 are not explicitly detailed in the sources I found .

Mechanism of Action

Target of Action

PROTAC SGK3 Degrader-1 is a von Hippel-Lindau ligand-based SKG3 PROTAC . The primary targets of PROTAC SGK3 Degrader-1 are the protein of interest (POI) SGK3 (Serum/Glucocorticoid Regulated Kinase Family Member 3) and the E3 ubiquitin ligase .

Mode of Action

PROTAC SGK3 Degrader-1 operates through a unique mechanism of action. It is a heterobifunctional small molecule consisting of two ligands joined by a linker . One ligand recruits and binds the protein of interest (SGK3), while the other recruits and binds an E3 ubiquitin ligase . The simultaneous binding of the POI and ligase by PROTAC SGK3 Degrader-1 induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) .

Biochemical Pathways

The action of PROTAC SGK3 Degrader-1 affects the PI3K/Akt/mTORC1 signaling pathway . SGK3 plays a key role in mediating resistance of breast cancer cells to class 1 PI3K or Akt inhibitors, by substituting for the loss of Akt activity and restoring proliferative pathways such as mTORC1 signaling .

Pharmacokinetics

It is known that protac sgk3 degrader-1 induced 50% endogenous sgk3 degradation within 2 hours, and 80% sgk3 degradation was observed at 8 hours . This suggests that the compound has a relatively fast onset of action.

Result of Action

The molecular and cellular effects of PROTAC SGK3 Degrader-1’s action include the degradation of the SGK3 protein and the loss of phosphorylation of NDRG1, an SGK3 substrate .

Action Environment

It is known that the efficacy of protacs can be influenced by factors such as the cellular environment and the presence of other proteins

Future Directions

The development of PROTACs like SGK3-PROTAC1 represents a promising direction in the field of targeted protein degradation . These compounds have the potential to improve current cancer therapies by targeting proteins that have been difficult to target with conventional small molecules . In particular, SGK3-PROTAC1 has shown potential in rendering breast cancer cells more sensitive to PI3K and Akt inhibitors .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFQFPZKDYMMMJ-RIAKQDHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H73FN10O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1157.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC SGK3 degrader-1

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